(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine hydrochloride
CAS No.:
Cat. No.: VC10353864
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.
![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine hydrochloride -](/images/structure/VC10353864.png)
Specification
Molecular Formula | C10H14ClNO2 |
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Molecular Weight | 215.67 g/mol |
IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H13NO2.ClH/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8;/h2-5,8,11H,6-7H2,1H3;1H |
Standard InChI Key | QKJLBZVHZREZQD-UHFFFAOYSA-N |
Canonical SMILES | CNCC1COC2=CC=CC=C2O1.Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound (2,3-Dihydro-benzo dioxin-2-ylmethyl)-methyl-amine hydrochloride, also known as N-Methyl-1,4-benzodioxan-2-methylamine hydrochloride, has the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.677 g/mol . Its structure consists of a 2,3-dihydro-1,4-benzodioxin ring system substituted with a methylaminomethyl group at the 2-position, forming a secondary amine that is protonated as a hydrochloride salt. The benzodioxane scaffold contributes to its planar aromaticity, while the methylamine side chain introduces basicity, with a calculated pKa of approximately 9.2 .
Table 1: Key Physicochemical Properties
Property | Value |
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Density | 1.087 g/cm³ |
Boiling Point | 261.2°C at 760 mmHg |
Flash Point | 102°C |
Vapor Pressure | 0.0117 mmHg at 25°C |
LogP (Partition Coefficient) | 2.24 |
Refractive Index | 1.518 |
Synthetic Pathways and Optimization
Historical Synthesis Methods
Early synthetic routes, documented in patents by Rhone-Poulenc (1933–1934), involved the condensation of catechol derivatives with epichlorohydrin, followed by amination with methylamine . For example, reacting 2,3-dihydroxybenzaldehyde with epichlorohydrin in basic conditions yields the benzodioxane epoxide intermediate, which undergoes nucleophilic attack by methylamine to form the secondary amine. Subsequent hydrochloride salt formation via HCl gas treatment completes the synthesis .
Modern Methodologies
Recent advancements, such as those described by Sanchez et al. (2000), utilize N-(2,3-dihydrobenzo dioxin-6-yl) acetamide intermediates. Lithium hydride (LiH) in dimethylformamide (DMF) facilitates the alkylation of primary amines with bromoacetamide derivatives, achieving yields exceeding 70% . A representative optimized procedure involves:
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Sulfonylation: Reacting 2,3-dihydrobenzo dioxin-6-amine with 4-methylbenzenesulfonyl chloride in aqueous Na₂CO₃ to form the sulfonamide intermediate .
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Alkylation: Treating the intermediate with 2-bromo-N-(substituted phenyl)acetamides in DMF/LiH to install the methylaminomethyl group .
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Salt Formation: Precipitation with hydrochloric acid yields the final hydrochloride product .
Critical parameters include reaction temperature (60–80°C), stoichiometric excess of methylating agents, and inert atmosphere conditions to prevent oxidation .
Pharmacological and Industrial Applications
CNS Drug Development
Patent WO2007/137167 A2 (Janssen Pharmaceutica, 2007) discloses derivatives of this compound as potentiators of metabotropic glutamate receptors (mGluR2), implicating potential use in anxiety and schizophrenia therapies . In vitro assays demonstrated EC₅₀ values of <10 μM for mGluR2 potentiation, though in vivo efficacy remains under investigation .
Enzyme Inhibition
McComsey et al. (2013) evaluated analogs as voltage-gated sodium channel (Nav) inhibitors, showing IC₅₀ values of 0.8–2.4 μM in neuronal cell lines . Such activity suggests applicability in epilepsy or neuropathic pain management, though clinical data are absent.
Chemical Intermediate
The compound serves as a precursor in synthesizing antioxidants and polymer stabilizers, leveraging the benzodioxane ring’s radical-scavenging properties . Industrial scale-up requires optimizing catalytic hydrogenation steps to minimize byproducts.
Regulatory and Environmental Considerations
Environmental Impact
No ecotoxicity data are available. Recommended disposal involves incineration at >1000°C with scrubbers to prevent HCl emissions . The compound’s biodegradation potential is presumed low due to its aromatic heterocycle, warranting further study.
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